![molecular formula C16H11NO2S3 B2420566 (E)-3-(4-acetylphenyl)-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-4-one CAS No. 868147-27-7](/img/structure/B2420566.png)
(E)-3-(4-acetylphenyl)-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-4-one
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Description
(E)-3-(4-acetylphenyl)-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-4-one, also known as ATTZ, is a thiazolidinone derivative that has been synthesized and studied for its potential applications in scientific research. This compound has shown promising results in various studies, particularly in the fields of biochemistry and physiology.
Scientific Research Applications
Drug Design and Delivery: Boron-Carriers
Boronic acids and their esters, including this compound, are promising candidates for drug design and delivery. Specifically, they serve as boron-carriers suitable for neutron capture therapy . However, their stability in water is marginal. Hydrolysis of some phenylboronic pinacol esters occurs, and the kinetics depend on substituents in the aromatic ring. Notably, the pH significantly influences the reaction rate, with acceleration observed at physiological pH .
Electrochromic Devices
Conjugated copolymers based on compounds like this one find applications in high-contrast electrochromic devices . For instance, tris(4-(thiophen-2-yl)phenyl)amine and dithienylpyrrole-based copolymers exhibit excellent electrochromic properties. These materials can change color reversibly upon applying an electric field, making them valuable for displays, smart windows, and other optoelectronic applications .
Sulfide Oxidation Tuning
Researchers have explored sulfide oxidation tuning using 4,8-bis(5-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-b:4,5-b′]dithiophene (BDTT). By constructing a series of sulfone-based dual acceptor copolymers with varying sulfonyl groups, they demonstrated the potential of A1-A2-type copolymers. These copolymers could find applications in organic electronics, sensors, and energy storage devices .
Inkless Rewritable Paper
The compound TPESB (a derivative of the mentioned compound) has been employed as an imaging layer for creating eco-friendly inkless rewritable paper . When combined with water, TPESB allows for writing without traditional ink. Additionally, TPESB serves as a colorimetric and fluorescent dual-channel sensor for Zn2+ ions, showing high sensitivity and selectivity .
properties
IUPAC Name |
(5E)-3-(4-acetylphenyl)-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO2S3/c1-10(18)11-4-6-12(7-5-11)17-15(19)14(22-16(17)20)9-13-3-2-8-21-13/h2-9H,1H3/b14-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUWYLUFSGWUGII-NTEUORMPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=CS3)SC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC=CS3)/SC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(4-acetylphenyl)-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-4-one |
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